molecular formula C12H7BrN2 B1267314 5-Bromo-1,10-phenanthroline CAS No. 40000-20-2

5-Bromo-1,10-phenanthroline

Cat. No.: B1267314
CAS No.: 40000-20-2
M. Wt: 259.1 g/mol
InChI Key: GWKGPQCKIBRXGW-UHFFFAOYSA-N
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Description

5-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, an important ligand in coordination chemistry. This compound is known for its high thermal stability and electrochemical activity. It appears as a yellow crystalline solid with a distinct aromatic odor .

Mechanism of Action

Target of Action

5-Bromo-1,10-phenanthroline is a derivative of phenanthroline, which has been found to have activity against Mycobacterium tuberculosis . The primary target of this compound is the F420-dependent enzyme system in these bacteria .

Mode of Action

The compound is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . This suggests that this compound interacts with its targets by undergoing a redox reaction, which leads to the generation of reactive species that can cause damage to the bacterial cells .

Biochemical Pathways

The F420-dependent enzyme system, which is the target of this compound, is involved in various biochemical pathways in Mycobacterium tuberculosis, including the metabolism of cofactors and vitamins . The disruption of these pathways can lead to the inhibition of bacterial growth and survival .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, at room temperature . This suggests that the compound may be sensitive to light, moisture, and temperature, which could affect its bioavailability.

Result of Action

The action of this compound results in the inhibition of the growth of Mycobacterium tuberculosis . Additionally, it has been found that the compound can kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, moisture, and temperature . Therefore, these factors need to be carefully controlled to ensure the optimal action of the compound. Furthermore, the compound’s action can also be affected by the physiological state of the bacteria, such as their metabolic activity and the presence of resistance mechanisms .

Biochemical Analysis

Biochemical Properties

5-Bromo-1,10-phenanthroline plays a crucial role in biochemical reactions, primarily through its interaction with metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron. This binding can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity, rendering the enzyme inactive . Additionally, this compound can form complexes with other biomolecules, influencing their stability and function.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, this compound can disrupt metalloprotease activity, which in turn affects various cellular processes such as protein degradation and signal transduction . This compound has also been shown to induce autophagy in macrophages, highlighting its potential impact on cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through chelation of metal ions. This chelation can inhibit the activity of metalloproteases by removing the metal ion required for their function . Additionally, this compound can interact with other biomolecules, forming stable complexes that can alter their activity and stability. These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of metalloprotease activity, affecting cellular processes such as protein degradation and signal transduction.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can effectively inhibit metalloprotease activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including disruption of cellular homeostasis and induction of autophagy . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions. By chelating metal ions, this compound can influence the activity of enzymes involved in metabolic processes . For example, the inhibition of metalloproteases can affect protein degradation and turnover, altering metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The distribution of this compound within cells can also be influenced by its ability to form stable complexes with metal ions and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, the chelation of metal ions by this compound can influence its localization to metalloprotease-rich regions, where it can exert its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One method involves placing 3.6 grams of 1,10-phenanthroline in a heavy-walled glass reaction tube with a Teflon screw top. The reaction vessel is placed in an ice bath, and 12 milliliters of oleum (15%) and 0.60 milliliters of bromine are added. The reaction tube is then placed in a silicon oil bath, and the temperature is slowly raised to 135°C. After 23 hours, the reaction mixture is cooled to room temperature, poured over ice, and neutralized with ammonium hydroxide. The mixture is extracted with chloroform, stirred with charcoal, and dried over sodium sulfate. The crude reaction mixture is then recrystallized from hot diethyl ether with a minimum amount of dichloromethane, yielding 4.67 grams (90%) of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing the formation of by-products such as 5,6-dibromo-1,10-phenanthroline and 1,10-phenanthroline-5,6-dione .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,10-phenanthroline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form complex organic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions.

    Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used under elevated temperatures.

Major Products:

Scientific Research Applications

5-Bromo-1,10-phenanthroline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-1,10-phenanthroline
  • 3,8-Dibromo-1,10-phenanthroline
  • 3,5,8-Tribromo-1,10-phenanthroline
  • 3,5,6,8-Tetrabromo-1,10-phenanthroline

Comparison: 5-Bromo-1,10-phenanthroline is unique due to its specific substitution pattern, which influences its reactivity and coordination behavior. Compared to other brominated derivatives, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in coordination chemistry and material science .

Properties

IUPAC Name

5-bromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGPQCKIBRXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885793
Record name 1,10-Phenanthroline, 5-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40000-20-2
Record name 5-Bromo-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40000-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline, 5-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 5-bromo-
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Record name 1,10-Phenanthroline, 5-bromo-
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Record name 5-bromo-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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